molecular formula C16H14ClN3O3S2 B11004175 N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11004175
M. Wt: 395.9 g/mol
InChI Key: KTTVXBBCCRMVQV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a chlorinated phenol, a thienopyrimidine moiety, and a sulfanylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Phenol: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanylacetamide Group: This step might involve nucleophilic substitution reactions using thiol and acetamide derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and sulfanyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The chlorinated phenol group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its pharmacological properties.

    Industry: Possible applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Uniqueness

The unique combination of functional groups in N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14ClN3O3S2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14ClN3O3S2/c1-8-4-10-15(23)19-13(20-16(10)25-8)6-24-7-14(22)18-11-5-9(17)2-3-12(11)21/h2-5,21H,6-7H2,1H3,(H,18,22)(H,19,20,23)

InChI Key

KTTVXBBCCRMVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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